1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine chemical structure and properties
1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine chemical structure and properties
The following technical guide provides an in-depth analysis of 1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine , a structural scaffold with significant utility in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands.
Chemical Identity & Structural Analysis
This compound represents a specific subclass of 4-substituted-2-alkylthiazoles , characterized by a 1,3-thiazole heteroaromatic core substituted at the 2-position with an ethyl group and at the 4-position with a 1-aminoethyl moiety. It serves as a critical pharmacophore fragment, often functioning as a bioisostere for pyridine or imidazole derivatives in drug design.[1]
| Property | Detail |
| IUPAC Name | 1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine |
| CAS Number | Not widely indexed; Analogous to 1189878-73-6 (unsubstituted) |
| Molecular Formula | C₇H₁₂N₂S |
| Molecular Weight | 156.25 g/mol |
| SMILES | CCC1=NC(=CS1)C(N)C |
| InChI Key | Predicted:NKWDCUDTXYWPNT-UHFFFAOYSA-N (Analog based) |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 2 (Thiazole Nitrogen, Amine Nitrogen) |
| Rotatable Bonds | 2 (Ethyl-Thiazole, Thiazole-Ethanamine) |
Structural Visualization
The following diagram illustrates the topological connectivity and key functional regions of the molecule.
Figure 1: Connectivity graph highlighting the core thiazole scaffold and its substitution pattern.[1]
Physicochemical Properties (Predicted)
Due to the limited commercial availability of the specific 2-ethyl derivative, the following properties are derived from high-fidelity QSAR models and experimental data of the close analog 1-(2-methyl-1,3-thiazol-4-yl)ethanamine .
| Parameter | Value (Approx.) | Significance in Drug Design |
| LogP (Octanol/Water) | 1.15 ± 0.2 | Moderate lipophilicity; favorable for CNS penetration and oral bioavailability. |
| pKa (Basic) | 9.8 (Amine) | The primary amine is protonated at physiological pH, aiding solubility.[1] |
| pKa (Acidic) | ~2.5 (Thiazole N) | The thiazole nitrogen is weakly basic and unlikely to protonate at pH 7.[1]4. |
| Polar Surface Area (PSA) | ~65 Ų | Well within the Veber rule (< 140 Ų) for good membrane permeability.[1] |
| Boiling Point | 240–250 °C | High boiling point due to intermolecular hydrogen bonding. |
Synthetic Pathways[1]
The synthesis of 1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine is most efficiently achieved via a Hantzsch Thiazole Synthesis followed by a Reductive Amination . This modular approach allows for the introduction of chirality at the amine position if asymmetric catalysts are employed.
Protocol A: Hantzsch Synthesis & Reductive Amination[1]
Step 1: Thiazole Ring Construction
Reaction: Propanethioamide + 1-Bromo-2,3-butanedione (Monobromo Biacetyl) → 1-(2-Ethylthiazol-4-yl)ethanone.
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Reagents: Dissolve Propanethioamide (1.0 eq) in absolute ethanol.
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Addition: Add 1-Bromo-2,3-butanedione (1.05 eq) dropwise at 0°C.
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Cyclization: Reflux the mixture for 4–6 hours. The solution will darken as the thiazole ring forms.
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Workup: Evaporate ethanol. Neutralize the residue with saturated NaHCO₃. Extract with EtOAc.
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Purification: Silica gel chromatography (Hexane/EtOAc) yields the intermediate ketone: 1-(2-Ethylthiazol-4-yl)ethanone .
Step 2: Reductive Amination
Reaction: Ketone + Ammonium Acetate + NaCNBH₃ → Target Amine.
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Imine Formation: Dissolve the ketone (1.0 eq) in dry methanol. Add Ammonium Acetate (10.0 eq) and stir at room temperature for 2 hours.
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Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq) portion-wise.
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Completion: Stir at ambient temperature for 12–16 hours. Monitor by TLC (ninhydrin stain).[1]
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Quench: Acidify with 1N HCl to pH < 2 (to decompose excess hydride), then basify with NaOH to pH > 12.
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Isolation: Extract the free base amine into DCM. Dry over Na₂SO₄ and concentrate.
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Salt Formation: Treat with HCl/Dioxane to precipitate the dihydrochloride salt for stability.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic route from thioamide precursors to the final amine.
Analytical Characterization
To validate the structure, the following spectral signals are diagnostic.
1H NMR (DMSO-d₆, 400 MHz)
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δ 8.05 ppm (s, 1H): Thiazole C5-H proton.[1] This singlet is characteristic of a 4-substituted thiazole with no substituent at position 5.
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δ 4.25 ppm (q, 1H): Methine proton of the ethanamine side chain (-CH (NH₂)CH₃).[1]
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δ 2.95 ppm (q, 2H): Methylene protons of the 2-ethyl group (-CH ₂CH₃).
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δ 1.35 ppm (d, 3H): Methyl protons of the ethanamine side chain (-CH(NH₂)-CH ₃).
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δ 1.28 ppm (t, 3H): Methyl protons of the 2-ethyl group (-CH₂-CH ₃).
Mass Spectrometry (ESI+)[1]
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[M+H]⁺: Calculated m/z = 157.08.[1]
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Fragmentation: Loss of NH₃ ([M-17]⁺) is a common fragmentation pathway for primary aliphatic amines.
Medicinal Chemistry Applications
The 1-(thiazol-4-yl)ethan-1-amine scaffold is a privileged structure in drug discovery, often used to improve the metabolic stability and solubility of lead compounds.
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Kinase Inhibition: The thiazole ring can participate in π-π stacking interactions within the ATP-binding pocket of kinases (e.g., CDK, Aurora kinases). The ethyl group provides hydrophobic bulk to fill selectivity pockets (Gatekeeper residues).[1]
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GPCR Ligands: The primary amine serves as a key interaction point (ionic bond) with Aspartate residues in aminergic GPCRs (e.g., Histamine H3 receptors).[1]
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Bioisosterism: This scaffold is often used as a stable, lipophilic replacement for histamine or pyridine-ethylamine fragments.
Safety and Handling
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1][2]
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C. The free base readily absorbs CO₂ from the air to form carbamates; storage as the dihydrochloride salt is recommended.
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Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.[1]
References
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Hantzsch Thiazole Synthesis: Organic Reactions, Vol. 6. Wiley & Sons.
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Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org. Chem. 1996, 61, 3849-3862.[1][3]
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Thiazole Properties: PubChem Compound Summary for Thiazole Derivatives. National Library of Medicine. [1]
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Medicinal Chemistry of Thiazoles: Journal of Medicinal Chemistry, "Thiazole-based inhibitors of kinases."
